Dothiepin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

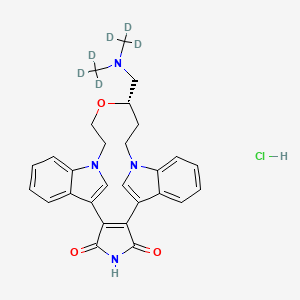

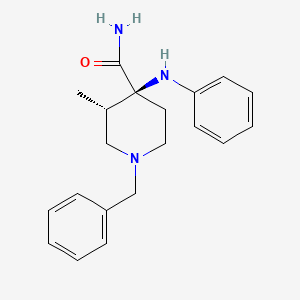

Dothiepin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₈D₃NS and its molecular weight is 298.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Neurológica

Dothiepin-d3 se utiliza en la investigación neurológica como un estándar de referencia para el compuesto original, Dothiepin, que es un medicamento antidepresivo {svg_1}. Su forma marcada con deuterio permite un seguimiento preciso en estudios farmacocinéticos y metabólicos, lo que ayuda a comprender el comportamiento del fármaco dentro del sistema nervioso.

Cardiología

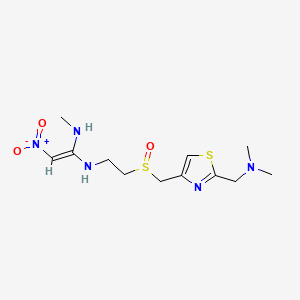

En cardiología, la Dothiepin se ha empleado en el manejo de la síncope vasovagal prolongada {svg_2}. This compound, por extensión, puede usarse en investigación para explorar sus efectos sobre la función cardíaca y su potencial para prevenir pausas asístioles recurrentes, que son significativas en el estudio de la síncope y los trastornos relacionados.

Farmacodinámica

This compound sirve como una herramienta en farmacodinámica para investigar los efectos y mecanismos de acción de Dothiepin. Los investigadores pueden usarlo para estudiar la interacción con neurotransmisores y receptores, proporcionando información sobre el desarrollo de nuevas intervenciones terapéuticas para la depresión y los trastornos de ansiedad.

Farmacocinética

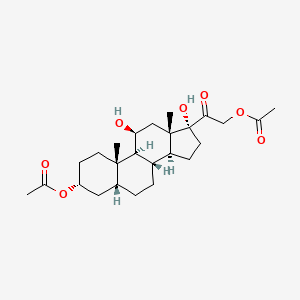

El etiquetado con isótopos estables de this compound lo hace invaluable en estudios farmacocinéticos. Permite el análisis detallado de los perfiles de absorción, distribución, metabolismo y excreción (ADME) del fármaco {svg_3}. Esto es crucial para optimizar los regímenes de dosificación y minimizar los posibles efectos secundarios.

Química Analítica

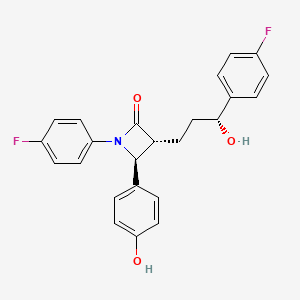

En química analítica, this compound se utiliza para crear curvas de calibración para ensayos cuantitativos {svg_4}. Ayuda en la medición precisa de Dothiepin en muestras biológicas, asegurando la confiabilidad de los métodos analíticos empleados en entornos clínicos y de investigación.

Desarrollo de Fármacos

El papel de this compound en el desarrollo de fármacos es significativo. Ayuda en la identificación de metabolitos y ayuda a dilucidar las vías metabólicas. Esta información es esencial para predecir las interacciones medicamentosas y mejorar el perfil de seguridad de los nuevos candidatos a antidepresivos.

Mecanismo De Acción

Target of Action

Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .

Mode of Action

This compound acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The action of this compound primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, this compound prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of this compound as well.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dothiepin-d3 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. It interacts with various enzymes and proteins involved in the metabolic pathways of dothiepin. For instance, cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, are known to metabolize dothiepin and its analogues . These interactions involve the oxidation and demethylation of the compound, which are crucial for understanding its metabolic fate and potential drug-drug interactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the noradrenergic and serotonergic systems by inhibiting the reuptake of norepinephrine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and contributing to the antidepressant effects of this compound. Additionally, this compound may impact gene expression related to neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. It inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters, thereby preventing their reabsorption into presynaptic neurons . This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and contributing to the antidepressant effects. Furthermore, this compound may also interact with other biomolecules, such as receptors and enzymes, to modulate their activity and influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under certain environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antidepressant effects by enhancing noradrenergic and serotonergic signaling . At higher doses, it may cause toxic or adverse effects, such as sedation, cardiovascular disturbances, and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include oxidation and demethylation, leading to the formation of various metabolites . These metabolic transformations are crucial for understanding the pharmacokinetics and potential drug-drug interactions of this compound. Additionally, the involvement of specific enzymes and cofactors in these pathways can influence the metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its pharmacological effects and potential toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall pharmacological effects.

Propiedades

IUPAC Name |

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-TVUQWVDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)